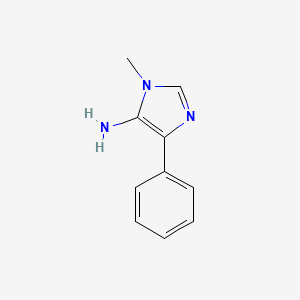

1-methyl-4-phenyl-1H-imidazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-phenylimidazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-9(10(13)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFPFAWRSKVLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

Foreword: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered heterocyclic system containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[2] This versatility has led to the incorporation of the imidazole nucleus into a multitude of clinically significant drugs with activities spanning from antifungal and anticancer to antihypertensive and antiviral agents.[3][4][5][6] The strategic functionalization of the imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to substituted imidazoles a critical endeavor for drug development professionals.[2][4]

This guide provides a detailed technical overview of the synthesis and characterization of a specific, high-value derivative: This compound . This compound represents a key building block for the elaboration of more complex molecular architectures. We will explore a robust synthetic pathway, delve into the rationale behind the experimental choices, and outline a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the final product.

Part 1: Synthesis of this compound

The synthesis of substituted imidazoles can be approached through various classical methods, such as the Debus or Radiszewski syntheses.[5] However, for a specifically substituted pattern like the target molecule, a multi-step, rational approach is often more effective. The pathway detailed here proceeds through the formation of a 4-phenyl-1H-imidazol-5-amine precursor, followed by a regioselective N-methylation.

A practical and scalable three-step synthetic route has been reported, involving cyclization, hydrolysis, and methylation.[1] While the direct synthesis of the 5-amino isomer can be challenging, a common strategy involves the construction of the imidazole ring from an α-haloketone and a suitable nitrogen-containing reagent.

Proposed Synthetic Pathway

The synthesis is conceptualized in two primary stages:

-

Formation of the 4-phenyl-1H-imidazol-5-amine core: This is achieved via the condensation of an α-aminoketone derivative with a cyanating agent.

-

N-methylation: Introduction of the methyl group at the N-1 position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 4-phenyl-1H-imidazol-5-amine

-

Rationale: This step involves the reaction of 2-amino-1-phenylethanone with cyanogen bromide. The amino group of the ketone acts as a nucleophile, attacking the cyanogen bromide, which initiates a cascade of reactions leading to the cyclized imidazole ring. This method is a variation of syntheses that use guanidine or cyanamide with α-haloketones.[1]

-

Procedure:

-

To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in methanol, add sodium methoxide (1 equivalent) and stir for 30 minutes at room temperature to generate the free amine.

-

In a separate flask, dissolve cyanogen bromide (1.1 equivalents) in methanol.

-

Slowly add the cyanogen bromide solution to the free amine mixture under cooling in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-phenyl-1H-imidazol-5-amine. Purify further by column chromatography or recrystallization.

-

Stage 2: Synthesis of this compound

-

Rationale: N-alkylation of imidazoles can occur at either the N-1 or N-3 position. The use of a strong base like sodium hydride (NaH) deprotonates the imidazole ring to form the imidazolide anion.[8] The subsequent addition of an alkylating agent, such as methyl iodide, results in the formation of the N-methylated product. The regioselectivity is influenced by steric hindrance from the adjacent phenyl group, favoring methylation at the N-1 position.

-

Procedure:

-

Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Dissolve the 4-phenyl-1H-imidazol-5-amine (1 equivalent) from Stage 1 in anhydrous DMF.

-

Add the imidazole solution dropwise to the NaH suspension at 0 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.

-

Part 2: Characterization

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic and analytical techniques.

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound. These predictions are based on known values for similar imidazole structures.[1][9][10]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~7.6-7.2 (m, 5H, Ar-H), ~7.0 (s, 1H, Imidazole C2-H), ~5.5 (s, 2H, NH₂), ~3.4 (s, 3H, N-CH₃). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~150 (C5-NH₂), ~136-125 (Aromatic & C4), ~112 (C2), ~32 (N-CH₃). |

| Mass Spec (ESI-MS) | m/z: Calculated for C₁₀H₁₁N₃: 173.10. Expected [M+H]⁺: 174.11. |

| IR Spectroscopy | ν (cm⁻¹): ~3400-3300 (N-H stretch, amine), ~3100 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch). |

| Melting Point | A sharp melting point is indicative of high purity. |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for identifying the protons in the molecule. The multiplet in the aromatic region confirms the phenyl group. The singlets for the imidazole C2-proton and the N-methyl group are characteristic. The broad singlet for the amine protons (NH₂) will likely exchange with D₂O. ¹³C NMR provides a map of the carbon skeleton, and the chemical shift of the N-methyl carbon is a key identifier.[11]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound by identifying the protonated molecular ion peak [M+H]⁺.[1][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations. The absorptions in the 1620-1500 cm⁻¹ region are typical for the imidazole ring's C=N and C=C stretching modes.[9]

Conclusion

This guide has outlined a comprehensive and technically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this valuable chemical intermediate. The broad spectrum of biological activities associated with the imidazole scaffold underscores the importance of developing robust synthetic methodologies for novel derivatives.[3][12] The successful synthesis and purification of this compound open the door to its use in library synthesis and as a precursor for developing next-generation therapeutic agents.

References

-

L.M.D.V. de P. Martins, M.M.A. de Oliveira, T.L. da S. Aguiar, et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

-

ResearchGate. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available at: [Link]

-

Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

-

R. E. Dolle, et al. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central. Available at: [Link]

-

M. B. Talukdar, et al. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PubMed Central. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Available at: [Link]

-

C. Song, et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

-

Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

-

IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

-

SpectraBase. (n.d.). Methyl-(4-methyl-5-phenyl-imidazol-1-yl)-phenyl-amine. Available at: [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

-

NISCAIR. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

-

NISCAIR. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

-

ACS Publications. (2024). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

Introduction: The Significance of Spectroscopic Analysis

In the realm of modern chemical and pharmaceutical research, the unambiguous structural elucidation of a newly synthesized molecule is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization process, each providing a unique piece of the structural puzzle. For a molecule like 1-methyl-4-phenyl-1H-imidazol-5-amine, which possesses a complex arrangement of aromatic and heterocyclic rings, along with various functional groups, a multi-faceted spectroscopic approach is essential for confirming its identity and purity. This guide will delve into the theoretical underpinnings of each technique and apply them to predict the spectral features of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the electronic environment of each proton, influenced by factors such as shielding, deshielding, and spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenyl-H (ortho) | 7.6 - 7.8 | Doublet (d) or Multiplet (m) | 2H | Deshielded due to proximity to the imidazole ring. |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet (m) | 3H | Typical aromatic region. |

| Imidazole-H (C2-H) | ~7.0 | Singlet (s) | 1H | The exact shift can vary based on solvent and concentration. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Chemical shift and peak shape are highly dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange. |

| N-CH₃ | ~3.6 | Singlet (s) | 3H | Characteristic region for a methyl group attached to a nitrogen in a heterocyclic ring. |

Causality of Experimental Choices: The choice of a deuterated solvent is critical in NMR. For this compound, a solvent like DMSO-d₆ would be suitable as it can dissolve the polar amine and its N-H protons would be observable. Chloroform-d (CDCl₃) could also be used, but the amine protons might exchange more rapidly, leading to a broader signal or no signal at all.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, techniques like proton decoupling are typically employed to simplify the spectrum and enhance signal-to-noise.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Imidazole-C (C4) | ~135 | Attached to the phenyl group. |

| Imidazole-C (C5) | ~130 | Attached to the amino group. |

| Imidazole-C (C2) | ~120 | |

| Phenyl-C (quaternary) | ~130 | The carbon attached to the imidazole ring. |

| Phenyl-C (CH) | 125 - 129 | Aromatic carbons. |

| N-CH₃ | ~33 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, which can be invaluable for unambiguous signal assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| N-H (amine) | 3300 - 3500 | Stretching | Medium (often two bands for a primary amine) |

| C-H (aromatic) | 3000 - 3100 | Stretching | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Medium to Weak |

| C=C (aromatic) | 1450 - 1600 | Stretching | Medium to Strong (multiple bands) |

| C=N (imidazole) | 1500 - 1650 | Stretching | Medium to Strong |

| N-H (amine) | 1550 - 1650 | Bending | Medium to Strong |

| C-N | 1250 - 1350 | Stretching | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a solid sample. The most common method is the KBr (potassium bromide) pellet technique. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (C₁₀H₁₁N₃), the expected molecular weight is approximately 173.22 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 173.

-

Isotope Peaks: Due to the natural abundance of ¹³C, a smaller M+1 peak at m/z = 174 would also be observed.

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. A likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z = 158. Another possible fragmentation is the loss of HCN from the imidazole ring. A detailed fragmentation pathway is proposed in the diagram below.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable, which often result in a more prominent molecular ion peak and less fragmentation.

-

Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations of Experimental Workflows and Predicted Fragmentation

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Predicted ESI-MS Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion and Future Directions

This technical guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The presented data, derived from fundamental principles and comparative analysis with related structures, offers a valuable resource for scientists working on the synthesis and identification of this and similar compounds. The next logical and essential step will be the experimental validation of these predictions. Future work should focus on the synthesis of this compound and the acquisition of its actual NMR, IR, and MS spectra. This will not only confirm the structure of this novel compound but also contribute valuable data to the broader scientific community, aiding in the development of new pharmaceuticals and research chemicals.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610. [Link]

Sources

An In-depth Technical Guide to 1-methyl-4-phenyl-1H-imidazol-5-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenyl-1H-imidazol-5-amine is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazole core is a key structural motif in numerous biologically active molecules, including the amino acid histidine, and is known to participate in a wide range of biological interactions.[1] The specific substitution pattern of a methyl group at the N1 position, a phenyl group at C4, and an amine group at C5 bestows upon this molecule a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and the expected reactivity of this compound, offering a foundational resource for its application in research and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazole ring with three substituents. The IUPAC name for this compound is this compound.[2]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Experimentally determined physical properties for this compound are not extensively reported in the literature. However, based on vendor information and computational predictions, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1039984-25-2 | [2] |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.22 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ~95% | [2] |

| XLogP3 | 1.3 | [3] |

| Topological Polar Surface Area | 43.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound has not been prominently published. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 1,4,5-trisubstituted imidazoles. The Van Leusen imidazole synthesis is a powerful method for constructing such imidazole cores.[4][5] A potential synthetic pathway is outlined below.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-methyl-4-phenyl-1H-imidazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Add methylamine (1.1 eq, as a solution in a compatible solvent) dropwise to the flask at room temperature. Stir the mixture for 1-2 hours to form the N-methylbenzaldimine in situ.

-

To this mixture, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-methyl-4-phenyl-1H-imidazole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of 1-methyl-4-phenyl-1H-imidazole

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the purified 1-methyl-4-phenyl-1H-imidazole (1.0 eq).

-

Allow the reaction to stir at a low temperature for a specified time, monitoring the formation of the nitro-derivative by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 1-methyl-5-nitro-4-phenyl-1H-imidazole.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-methyl-5-nitro-4-phenyl-1H-imidazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[6]

-

Monitor the reaction until the starting material is consumed.

-

If using catalytic hydrogenation, filter the catalyst. If using chemical reduction, perform a work-up to remove the metal salts.

-

Concentrate the filtrate to obtain the crude this compound.

Step 4: Purification

-

Purify the crude product by column chromatography or recrystallization to obtain the final product with high purity.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich imidazole ring, the activating primary amine, and the steric and electronic effects of the methyl and phenyl substituents.

Reactivity of the Amino Group

The primary amino group at the C5 position is expected to be a key site for chemical modifications. It can undergo typical reactions of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-donating amino group at C5 and the phenyl group at C4 will influence the regioselectivity of such reactions.

Stability

5-Aminoimidazoles are known to be relatively unstable and can decompose upon exposure to air.[6] This instability should be a key consideration in the handling and storage of this compound. It is advisable to store the compound under an inert atmosphere and at a low temperature.

Reaction Pathways Diagram

Caption: Potential reactivity pathways for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons (around 3.4-3.7 ppm), signals for the phenyl group protons in the aromatic region (around 7.0-7.6 ppm), a broad singlet for the NH₂ protons, and a singlet for the C2-H proton of the imidazole ring.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the imidazole ring. The chemical shifts would be influenced by the nitrogen and amine substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching from the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and N-H bending.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 173.22). Fragmentation patterns would likely involve the loss of methyl, amino, and phenyl groups.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data on its properties are currently limited, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach for its preparation, and the discussion on its reactivity and predicted spectroscopic characteristics provides a solid foundation for researchers and scientists to begin working with this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing imidazole derivative.

References

- van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A New, Efficient Synthesis of Imidazoles from Isocyanides and Aldimines. J. Org. Chem.1977, 42 (7), 1153–1159.

- Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of the Van Leusen Three-Component Imidazole Synthesis. J. Org. Chem.2000, 65 (5), 1516–1524.

- Safari, J.; Gandomi-Ravandi, S.; Akbari, Z. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrason. Sonochem.2014, 21 (4), 1493–1498.

- Moosavi-Zare, A. R.; Zare, A.; Zolfigol, M. A.; Shekouhy, M. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Adv.2014, 4 (108), 63011–63016.

- O'Connell, J. F.; Parquette, J.; Yelle, W. E. Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. J. Chem. Soc., Perkin Trans. 21988, (12), 2235–2241.

- Groebke, K.; Weber, L.; Mehlin, F.

- Shaabani, A.; Hooshmand, S. E. Isocyanide-Based Multicomponent Reactions in the Synthesis of Fused-5-Aminoimidazoles. Mol Divers2017, 21 (2), 435–454.

- White Rose Research Online. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (Accessed Jan 19, 2024).

- Angene Chemical. This compound. (Accessed Jan 19, 2024).

- Sigma-Aldrich. This compound. (Accessed Jan 19, 2024).

- ResearchGate. Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (Accessed Jan 19, 2024).

- Meyer, E.; Kappock, T. J.; Olesen, K.; Stubbe, J. Reactions catalyzed by 5-aminoimidazole ribonucleotide carboxylases from Escherichia coli and Gallus gallus: a case for divergent catalytic mechanisms. Biochemistry1994, 33 (39), 11927–11934.

- Combi-Blocks. Safety Data Sheet for this compound. (Accessed Jan 19, 2024).

- Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (Accessed Jan 19, 2024).

- SpectraBase. Methyl-(4-methyl-5-phenyl-imidazol-1-yl)-phenyl-amine. (Accessed Jan 19, 2024).

Sources

- 1. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. mdpi.com [mdpi.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. Preparation, structure and addition reactions of 4- and 5-aminoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

Foreword: The 2-Aminoimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Significance of 1-methyl-4-phenyl-1H-imidazol-2-amine

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active molecules.[1][2] Within this class, the 2-aminoimidazole moiety stands out as a "privileged scaffold," renowned for its presence in various natural and synthetic products that exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The pursuit of efficient and scalable synthetic routes to novel 2-aminoimidazole derivatives is therefore a critical endeavor in the field of drug discovery. This guide focuses on a specific and important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, delving into its synthesis and potential applications.

The Emergence of a Practical Synthetic Pathway

While the broader class of 2-aminoimidazoles has been a subject of interest for a considerable time, the development of a practical and scalable synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine is a more recent advancement. A key contribution in this area comes from a 2018 publication that outlines a reproducible, three-step synthesis that can be performed on a large scale.[3] This development is significant as it makes the compound more accessible for research and development, particularly as a building block for more complex molecules. The earlier methods for producing 2-aminoimidazoles often suffered from issues such as sensitivity to pH and self-condensation of starting materials.[3]

A Scalable Three-Step Synthesis

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine can be achieved through a three-step process involving cyclisation, hydrolysis, and methylation.[3] This method has been demonstrated to be reproducible on a 100-gram scale, achieving a total yield of 27.4%.[3]

Synthetic Workflow Overview

The overall synthetic pathway is depicted in the diagram below. It begins with the cyclisation of α-bromoacetophenone and guanidine, followed by hydrolysis and finally methylation to yield the target compound.

Caption: Overall workflow for the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine.

Detailed Experimental Protocols

The following protocols are adapted from the method described by Wang et al. (2018).[3]

Step 1: Cyclisation

-

To a solution of guanidine in a suitable solvent, add α-bromoacetophenone dropwise.

-

The reaction mixture is then heated to facilitate the cyclisation reaction.

-

Upon completion, the solvent is removed, and the crude product is isolated.

Step 2: Hydrolysis

-

The product from the cyclisation step is treated with a strong acid, such as 6 M HCl.

-

The mixture is heated to drive the hydrolysis.

-

After the reaction is complete, the mixture is cooled and neutralized to precipitate the hydrolyzed product.

Step 3: Methylation

-

The hydrolyzed intermediate is dissolved in a suitable solvent, such as DMF.

-

A methylating agent is added to the solution.

-

The reaction is monitored until completion, after which the final product, 1-methyl-4-phenyl-1H-imidazol-2-amine, is isolated and purified.

Summary of Synthetic Steps and Yields

| Step | Key Reagents | Reaction | Yield |

| Cyclisation | α-bromoacetophenone, guanidine | Cyclisation | High |

| Hydrolysis | 6 M HCl | Hydrolysis | High |

| Methylation | Methylating agent, DMF | Methylation | Good |

| Overall | 27.4% |

Biological Significance and Future Directions

The 2-aminoimidazole scaffold is a well-established pharmacophore that interacts with a variety of biological targets.[1] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1) and as potential treatments for neurological and psychiatric disorders by targeting the histamine H3 receptor.[1][4]

The availability of a scalable synthesis for 1-methyl-4-phenyl-1H-imidazol-2-amine opens up new avenues for the discovery of novel therapeutics. This compound can serve as a versatile intermediate, allowing for the introduction of various substituents to explore structure-activity relationships and develop new drug candidates. Its potential applications could span from oncology to infectious diseases, reflecting the broad biological activities of the 2-aminoimidazole class.[3]

Conclusion

The development of a practical and scalable synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine is a significant step forward in the exploration of the chemical space around the privileged 2-aminoimidazole scaffold. This guide has provided an in-depth overview of this three-step synthesis, highlighting the key experimental protocols and the rationale behind them. As researchers continue to build upon this foundation, it is anticipated that 1-methyl-4-phenyl-1H-imidazol-2-amine will play an increasingly important role as a building block in the development of the next generation of therapeutics.

References

-

Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.[Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.[Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of novel imidazole derivatives.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications.[1][3] This technical guide provides an in-depth exploration of the significant and varied biological activities of novel imidazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed protocols for their experimental evaluation, and discuss the future trajectory of drug discovery centered on this remarkable heterocyclic core.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

First synthesized in 1858, the imidazole ring is a cornerstone of medicinal chemistry.[4] Its prevalence in nature is notable, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[3][5] The electron-rich nature of the ring, combined with its aromatic stability and capacity for diverse chemical modifications, makes it an ideal framework for designing targeted therapeutic agents.[1] The structural features of the imidazole ring enable it to form multiple interactions with biological receptors and enzymes, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for potent and selective drug action.[1][2] Consequently, imidazole derivatives have been successfully developed into drugs for a wide range of diseases, demonstrating their immense therapeutic value.[1][6]

Key Biological Activities of Novel Imidazole Derivatives

Recent research has focused on synthesizing and evaluating novel imidazole derivatives, revealing a broad spectrum of pharmacological activities. These efforts are driven by the need for more effective and less toxic therapies to combat global health challenges like cancer and antimicrobial resistance.

Anticancer Activity

Imidazole-based compounds have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[7] Their antitumor effects are multifaceted and stem from their ability to modulate various oncogenic pathways and cellular processes.[7][8]

Key Mechanisms of Anticancer Action:

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling, growth, and survival.[7] Imidazole derivatives have been designed as potent inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases such as MAPKs and CDKs.[7][8][9][10] By blocking these kinases, the compounds disrupt signaling pathways essential for tumor progression.[7]

-

Induction of Apoptosis: Many imidazole derivatives trigger programmed cell death, or apoptosis, in cancer cells.[7][11] This can be achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[7] Some derivatives also induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS), which causes oxidative stress and cellular damage in cancer cells.[4][12]

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain imidazole compounds can halt the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and multiplying.[7][11]

-

Inhibition of Tubulin Polymerization: The microtubule cytoskeleton is a well-established target in cancer therapy.[4] Some imidazole derivatives act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin, which is essential for cell division, leading to cell cycle arrest and apoptosis.[8][13]

-

Enzyme Inhibition: Imidazole derivatives can inhibit other crucial enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrase, histone deacetylase (HDAC), and topoisomerases.[4][7][12]

Signaling Pathway: Imidazole Derivatives as EGFR Inhibitors

The EGFR signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival. Imidazole-based inhibitors can block this pathway, leading to anticancer effects.

Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents. Imidazole derivatives have long been recognized for their potent antifungal activity and are now being increasingly explored for their antibacterial properties.[14][15]

-

Antifungal Activity: Imidazole-based drugs, such as clotrimazole and miconazole, are mainstays in the treatment of fungal infections.[16][17] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[18] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[5]

-

Antibacterial Activity: Novel imidazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[14] The proposed mechanisms are diverse and include interfering with bacterial DNA replication, inhibiting cell wall synthesis, and disrupting the cell membrane.[14]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Imidazole derivatives have shown significant potential as anti-inflammatory agents.[19] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1][20][21] Some derivatives also exert their effects by inhibiting other inflammatory mediators, such as p38 MAP kinase and the transcription factor NF-κB.[19][21][22]

Experimental Evaluation: Protocols and Methodologies

Validating the biological activity of novel compounds requires robust and standardized experimental protocols. This section provides step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Screening

A typical workflow for the initial biological evaluation of new imidazole derivatives involves a series of tiered assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[23]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[23]

-

96-well tissue culture plates.

-

Cancer cell line of interest (e.g., A549, MCF-7).

-

Complete culture medium.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[24]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[24]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26] The broth microdilution method is a standard technique for determining MIC values.[26]

Materials:

-

96-well microtiter plates.

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[27]

-

Sterile water or saline.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Compound Preparation: Prepare a stock solution of the imidazole derivative. Perform a two-fold serial dilution of the compound directly in the 96-well plate using the appropriate broth medium.[26]

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control well (microorganism, no compound) and a negative control well (broth only).[25]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for Novel Imidazole Derivatives

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM)[8][13] |

| IMZ-001 | A549 (Lung Cancer) | 48 | 7.3 |

| IMZ-002 | A549 (Lung Cancer) | 48 | 15.8 |

| IMZ-003 | MCF-7 (Breast Cancer) | 48 | 3.02 |

| IMZ-004 | MCF-7 (Breast Cancer) | 48 | 9.9 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.95 |

Table 2: Example Antimicrobial Activity (MIC) Data

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL)[18] |

| IMZ-101 | 8 | 32 | 4 |

| IMZ-102 | 16 | >64 | 8 |

| IMZ-103 | 4 | 16 | 2 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Miconazole (Control) | N/A | N/A | 1 |

Future Directions and Conclusion

The imidazole scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents.[1][4] Its chemical tractability and proven ability to interact with a multitude of biological targets ensure its relevance in modern drug development.[2][4] Future research will likely focus on several key areas:

-

Target Selectivity: Synthesizing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.[4]

-

Hybrid Molecules: Designing hybrid molecules that combine the imidazole scaffold with other pharmacophores to create multi-target agents, which can be particularly effective in complex diseases like cancer.[13]

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the pharmacokinetic properties and bioavailability of promising imidazole compounds.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.

- Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.

- Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. (No date).

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021).

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

- Antifungal and antimycobacterial activity of new imidazole and triazole derivatives.

- Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.

- Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019).

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press.

- Overview on Biological Activities of Imidazole Derivatives. (2022).

- MTT assay protocol.

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., et al. (2022).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT Assay Protocol for Cell Viability and Proliferation.

- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC Chemistry.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (No date).

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.

- Cytotoxicity MTT Assay Protocols and Methods. (No date).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Synthesis and Characterization and Antifungal Screening Studies of Some Novel Imidazole Derivatives.

- Overview on Biological Activities of Imidazole Derivatives.

- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PubMed Central.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Antimicrobial Susceptibility Testing.

- Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Compar

- Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsred.com [ijsred.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinmedkaz.org [clinmedkaz.org]

- 16. researchgate.net [researchgate.net]

- 17. Overview on Biological Activities of Imidazole Derivatives [ouci.dntb.gov.ua]

- 18. academic.oup.com [academic.oup.com]

- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. dovepress.com [dovepress.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. clyte.tech [clyte.tech]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apec.org [apec.org]

- 27. files.core.ac.uk [files.core.ac.uk]

Theoretical and Computational Blueprint for the Analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine. Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] A thorough understanding of their electronic structure and physicochemical properties is paramount for the rational design of novel therapeutic agents and functional materials. This document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. We will delve into the causality behind the selection of computational methods, providing a self-validating system for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established scientific literature for analogous molecular systems.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development.[2][3] The specific compound of interest, this compound, combines the versatile imidazole ring with a phenyl group and a reactive amine moiety, suggesting its potential as a key intermediate in the synthesis of more complex bioactive molecules. Computational chemistry offers a powerful, non-invasive lens to probe the intrinsic properties of such molecules, providing insights that can guide and accelerate experimental research.

The Computational Strategy: A Rationale

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable results. For a molecule of this nature, a multi-faceted approach is warranted, focusing on its structural, vibrational, and electronic properties.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for predicting the properties of organic compounds.[4][5][6]

-

Causality : B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries and energies.

The Basis Set: A Foundation for Accuracy

The basis set determines the flexibility of the atomic orbitals used in the calculation. For a molecule containing C, H, and N atoms, the Pople-style basis set, 6-311++G(d,p), is a robust choice.

-

Causality :

-

6-311 : This indicates a triple-zeta valence basis set, providing a more accurate description of the electron distribution compared to smaller basis sets.

-

++G : The double diffuse functions are crucial for accurately describing the electron density far from the nucleus, which is important for anions and systems with lone pairs, such as the amine group in our target molecule.

-

(d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen) allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

-

Computational Workflow

The following workflow provides a logical progression for the theoretical investigation of this compound.

Caption: A streamlined workflow for the computational analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be implemented using a quantum chemistry software package such as Gaussian.[2][5]

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Input File Preparation : Construct the initial 3D structure of this compound using a molecular builder.

-

Calculation Setup :

-

Route Section : #p B3LYP/6-311++G(d,p) Opt Freq

-

Explanation :

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

-

-

Execution : Submit the calculation to the software.

-

Analysis :

-

Verify that the optimization has converged.

-

Confirm that there are no imaginary frequencies, indicating a stable structure.

-

Analyze the optimized bond lengths, bond angles, and dihedral angles.

-

Visualize the predicted IR spectrum and compare it with experimental data if available.

-

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

Input File Preparation : Use the optimized geometry from Protocol 1.

-

Calculation Setup :

-

Route Section : #p B3LYP/6-311++G(d,p) Pop=Full

-

Explanation :

-

Pop=Full: Requests a full population analysis, which will include the energies and compositions of the molecular orbitals.

-

-

-

Execution : Run the calculation.

-

Analysis :

-

Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher chemical reactivity.[7]

-

Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[2]

-

Caption: The relationship between HOMO, LUMO, and the energy gap.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

-

Input File Preparation : Use the optimized geometry.

-

Calculation Setup :

-

Route Section : #p B3LYP/6-311++G(d,p) MEP

-

-

Execution : Perform the calculation.

-

Analysis :

-

Visualize the MEP surface, which maps the electrostatic potential onto the electron density surface.

-

Identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack.[2]

-

Protocol 4: NMR Chemical Shift Calculation

-

Input File Preparation : Use the optimized geometry.

-

Calculation Setup :

-

Execution : Run the calculation.

-

Analysis :

-

The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

-

Compare the predicted 1H and 13C NMR spectra with experimental data to validate the computational model.[8]

-

Data Presentation and Interpretation

Molecular Geometry

The optimized geometric parameters should be presented in a clear, tabular format for easy comparison with experimental data (if available from techniques like X-ray crystallography).

| Parameter | Calculated Value (Å or °) | Experimental Value (if available) |

| Bond Lengths | ||

| C-N (imidazole) | ||

| C-C (phenyl) | ||

| N-H (amine) | ||

| Bond Angles | ||

| C-N-C (imidazole) | ||

| C-C-C (phenyl) | ||

| H-N-H (amine) |

Electronic Properties

A summary of the key electronic properties provides a snapshot of the molecule's reactivity.

| Property | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

-

Interpretation : The HOMO is often localized on electron-rich parts of the molecule, such as the amine group and the π-system of the rings. The LUMO is typically found on electron-deficient areas. The energy gap is a critical indicator of chemical stability.

Conclusion

This technical guide has outlined a robust and scientifically grounded computational strategy for the theoretical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties, researchers can gain valuable insights into the behavior of this molecule. The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery and development of novel imidazole-based compounds with significant scientific and therapeutic potential.

References

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [Link]

-

(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Journal of Chemical Research. [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

-

Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [Link]

-

Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC - PubMed Central. Journal of Medicinal Chemistry. [Link]

-

(PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f] - ResearchGate. Asian Journal of Chemistry. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Scientific Reports. [Link]

-

(PDF) Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates - ResearchGate. Crystals. [Link]

-

(PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - ResearchGate. Scientific Reports. [Link]

-

Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA - IJBBB. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

-

Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PubMed. Pharmaceuticals (Basel). [Link]

-

Green synthesis and dft calculations of 4'-(2-phenyl-1h-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine | Request PDF - ResearchGate. ResearchGate. [Link]

-

Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]

-

Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine - ResearchGate. Journal of Chemical Research. [Link]

-

Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC - PubMed Central. Heliyon. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazol-5-amine

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel pharmaceutical compound, 1-methyl-4-phenyl-1H-imidazol-5-amine. Intended for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies for characterizing these critical physicochemical properties. By integrating established scientific principles with actionable protocols, this guide serves as an essential resource for preclinical and formulation development. We delve into the causal relationships behind experimental choices, providing a robust, self-validating system for data generation. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API), with solubility and stability being paramount.[1][2][3] this compound, a promising imidazole derivative, is no exception. Imidazole-containing compounds are prevalent in medicinal chemistry due to their versatile biological activities.[4][5] However, their inherent chemical nature can also present unique challenges in formulation and long-term storage.[6][7]

Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences a drug's bioavailability.[2] Poor aqueous solubility can lead to inadequate absorption from the gastrointestinal tract, thereby diminishing therapeutic efficacy.[2] Early and accurate assessment of solubility in various physiologically relevant media and co-solvents is therefore essential for guiding lead optimization and formulation strategies.[8]

Stability , the capacity of a pharmaceutical product to remain within its physical, chemical, microbiological, toxicological, and informational specifications, is a non-negotiable aspect of drug safety and efficacy.[9][10] Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical characteristics of the dosage form.[11][12] Rigorous stability testing under various stress conditions is mandated by regulatory agencies to establish a drug's shelf-life and appropriate storage conditions.[9][13][14]

This guide will provide a detailed exploration of the methodologies required to thoroughly characterize the solubility and stability of this compound.

Understanding the Molecule: this compound

This compound is a heterocyclic compound featuring an imidazole core. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms.[5] It is a polar and amphoteric moiety, capable of acting as both a weak acid and a weak base.[4][5] The presence of the methyl and phenyl substitutions, along with the amine group, will significantly influence its physicochemical properties. The phenyl group introduces hydrophobicity, while the amine and imidazole nitrogens provide sites for hydrogen bonding and protonation, which can enhance aqueous solubility, particularly under varying pH conditions.[15][16]

Solubility Assessment: From High-Throughput Screening to Thermodynamic Truth

A multi-tiered approach to solubility assessment is recommended, beginning with rapid, high-throughput methods in early discovery and progressing to more definitive thermodynamic measurements for lead candidates.

Kinetic Solubility: Early Insights for Compound Triage

Kinetic solubility assays are designed for high-throughput screening to provide a rapid assessment of a compound's dissolution characteristics.[8][17][18] These assays typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[18][19][20] The point at which the compound precipitates is determined, providing a kinetic solubility value. While not a true measure of equilibrium solubility, this method is invaluable for quickly ranking compounds and identifying potential solubility liabilities early in the discovery process.[8]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated particles.[8][17]

Materials:

-

This compound

-

DMSO (anhydrous)

-